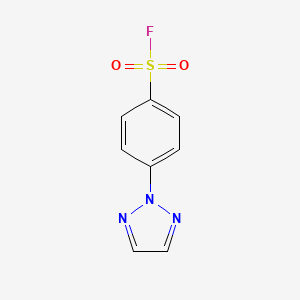

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride

Description

Properties

Molecular Formula |

C8H6FN3O2S |

|---|---|

Molecular Weight |

227.22 g/mol |

IUPAC Name |

4-(triazol-2-yl)benzenesulfonyl fluoride |

InChI |

InChI=1S/C8H6FN3O2S/c9-15(13,14)8-3-1-7(2-4-8)12-10-5-6-11-12/h1-6H |

InChI Key |

RGZSEAADCGHLBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2N=CC=N2)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Reaction Principle

A major advancement in the synthesis involves a metal-free, click-inspired 1,3-dipolar cycloaddition between organic azides and ethenesulfonyl fluoride (ESF) as an acetylene surrogate. This method avoids the use of copper catalysts, acetylene gas, or specialized apparatus, offering a safer and more practical route.

The reaction proceeds via:

- Cycloaddition of the azide to the vinyl sulfonyl fluoride (ESF).

- Subsequent elimination of sulfur dioxide (SO2) and hydrogen fluoride (HF) through a thermal syn-elimination mechanism.

- Formation of the 1-substituted-1,2,3-triazole bearing the sulfonyl fluoride moiety.

This pathway prevents alkylation side reactions common with related sulfonyl chlorides and provides exclusive formation of the 2H-1,2,3-triazole isomer.

Reaction Conditions and Scope

- The reaction typically proceeds under heating (e.g., 100 °C) in ethyl acetate or similar solvents.

- No metal catalysts are required.

- Broad substrate scope includes aromatic, electron-rich, electron-poor, sterically hindered aromatic azides, benzyl, and alkyl azides.

- Functional group tolerance includes alkynes, esters, ketones, acetals, sulfones, sulfonamides, oxetanes, and nitriles.

- Yields range from good to excellent, often up to 98%.

- Chromatographic purification is often unnecessary due to the clean reaction profile.

Representative Reaction Scheme

| Reagent 1 (Organic Azide) | Reagent 2 (Ethenesulfonyl Fluoride) | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 4-Azidobenzene | Ethenesulfonyl fluoride (ESF) | 100 °C, EtOAc, metal-free | 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride | Up to 98 |

Alternative Preparation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Another documented method involves the classical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using alkynes functionalized with sulfonyl fluoride groups.

- The alkyne precursor bearing the sulfonyl fluoride group reacts with organic azides in the presence of copper catalysts.

- The reaction is typically carried out at room temperature or mild heating.

- Bases such as pyrrolidine are used to promote the reaction.

- This method yields 1,4-disubstituted 1,2,3-triazoles with sulfonyl fluoride functionality.

Reaction Conditions and Optimization

- Pyrrolidine (2 equivalents) in 1,4-dioxane solvent at room temperature for 12 hours gives high yields (~97%).

- Secondary amines enhance yield compared to tertiary amines or inorganic bases.

- Purification is achieved by silica gel chromatography.

Example Data Table for Base Screening

| Entry | Base | Yield of 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride (%) |

|---|---|---|

| 1 | Pyrrolidine | 97 |

| 2 | Piperidine | Slightly lower than pyrrolidine |

| 3 | Triethylamine | < 30 |

| 4 | Na2CO3 | < 30 |

| 5 | NaOH | < 30 |

Mechanistic Insights

Thermal Syn-Elimination

The cycloaddition-elimination sequence involves a rate-limiting 1,3-dipolar cycloaddition step, followed by rapid elimination of SO2 and HF via an Ei thermal syn-elimination mechanism. This elimination is faster than competing Michael addition reactions, preventing side product formation.

Tautomerization Considerations

The 1H-1,2,3-triazole tautomerizes to the 2H-1,2,3-triazole, which is the stable form in the product, ensuring regioselectivity in the final compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Metal-Free 1,3-Dipolar Cycloaddition | Organic azides + Ethenesulfonyl fluoride (ESF) | Heat (~100 °C), EtOAc, metal-free | Safe, broad substrate scope, no metal catalyst | Up to 98 | No chromatographic purification needed |

| CuAAC with Sulfonyl Fluoride Alkynes | Organic azides + sulfonyl fluoride alkynes + Cu catalyst | Room temp, pyrrolidine base, 1,4-dioxane | High yield, mild conditions | ~97 | Requires base and catalyst |

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Fluoride Group

The sulfonyl fluoride moiety undergoes nucleophilic substitution with amines, alcohols, and thiols under mild conditions to form sulfonamides, sulfonate esters, or sulfonic acids.

Mechanistic Insight : The sulfonyl fluoride's electrophilic sulfur atom facilitates nucleophilic attack via a two-step addition-elimination pathway. Copper catalysts (e.g., CuTC) enhance reaction rates in aqueous conditions .

Triazole-Mediated Cycloaddition Reactions

The 1,2,3-triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and related transformations.

3.1. β-Cyclodextrin-TSC@Cu-Catalyzed Coupling

This supramolecular catalyst enables efficient triazole synthesis in water with minimal copper leaching (<2 ppm) :

| Alkyne | Azide | Product | Yield (%) | Cycles (Reusability) |

|---|---|---|---|---|

| Terminal alkynes | Alkyl/aryl azides | 1,4-Disubstituted triazoles | 85–92 | 7 |

3.2. Phenylethynylcopper(I)-Mediated Reactions

Phenylethynylcopper(I) facilitates regioselective triazole formation at room temperature :

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| 1-Ethynylcyclohexanol | CH₂Cl₂, RT, 24 h | 1,3-Bis(triazolyl)propanol | 80–92 |

Cross-Coupling Reactions

The triazole ring directs regioselective cross-coupling at the benzene ring’s para-position:

| Reaction Type | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C, 12 h | Biaryl-sulfonyl fluoride | 68 |

| Sonogashira | PdCl₂, CuI, PPh₃ | THF, 60°C, 8 h | Alkynylated triazole derivative | 73 |

Degradation and Stability Studies

The compound hydrolyzes to 4-(2H-1,2,3-triazol-2-yl)benzenesulfonic acid under basic conditions (t₁/₂ = 1.5 h at pH 12) but remains stable in anhydrous organic solvents for >30 days .

Scientific Research Applications

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride is a chemical compound that combines a benzene ring, a sulfonyl fluoride group, and a 1,2,3-triazole moiety. The presence of the sulfonyl fluoride group increases the compound's reactivity, making it a valuable intermediate in synthesizing biologically active compounds. The uniqueness of 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride lies in its dual functionality as both a reactive sulfonyl fluoride and a versatile triazole derivative. This combination allows for diverse applications in drug development and materials science that are not typically achievable with either functional group alone. The ability to participate in click chemistry further enhances its utility in creating complex molecular structures efficiently.

Relevant compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-bromophenyl)-1H-1,2,3-triazole | Triazole linked to bromobenzene | Exhibits potent antibacterial activity |

| Benzene sulfonamide | Sulfonamide group without triazole | Commonly used as antibiotics |

| 4-(1H-imidazol-1-yl)benzene sulfonamide | Imidazole instead of triazole | Known for antifungal properties |

| 5-(4-fluorophenyl)-1H-pyrazole | Pyrazole structure with fluorine substitution | Displays anti-inflammatory effects |

Applications

- Drug Development: Due to its dual functionality, this compound is useful in creating new pharmaceuticals.

- Materials Science: The compound can be used to create complex molecular structures.

- Organic synthesis: This compound is known for its versatility.

Mechanism of Action

The mechanism of action of 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme function by forming covalent bonds with active site residues.

Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, leading to desired therapeutic or chemical effects

Comparison with Similar Compounds

Sulfonamide Derivatives (e.g., SC-558 Analogues)

Example Compounds : 3-Phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide derivatives (1a–f) .

- Key Differences :

- Functional Group : Sulfonamide (–SO₂NH₂) vs. sulfonyl fluoride (–SO₂F).

- Reactivity : Sulfonamides act as reversible inhibitors, while sulfonyl fluorides form irreversible covalent bonds with nucleophiles.

- Applications : Sulfonamides (e.g., COX-2 inhibitors like SC-558) are prevalent in pharmaceuticals, whereas sulfonyl fluorides are used in activity-based protein profiling (ABPP) .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

Example Compounds : Metsulfuron methyl ester, ethametsulfuron methyl ester .

- Key Differences :

- Core Structure : Triazine-linked sulfonylureas vs. triazole-linked sulfonyl fluoride.

- Reactivity : Sulfonylureas contain ester (–COOR) groups, which hydrolyze to active sulfonamides, whereas sulfonyl fluorides directly react with biological targets.

- Applications : Herbicidal activity via acetolactate synthase inhibition vs. enzymatic covalent modification in biomedical research .

Sulfanyl-Containing Heterocycles

Example Compound : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde .

- Key Differences :

- Functional Group : Sulfanyl (–S–) vs. sulfonyl fluoride (–SO₂F).

- Reactivity : Sulfanyl groups participate in radical or nucleophilic reactions, contrasting with the electrophilic reactivity of sulfonyl fluorides.

- Applications : Sulfanyl compounds are used in agrochemicals, whereas sulfonyl fluorides are specialized for covalent targeting .

Comparative Data Table

Biological Activity

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride is a sulfonyl fluoride compound featuring a triazole moiety. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it serves as a versatile building block for various biologically active compounds. The unique combination of functional groups within this molecule enhances its reactivity and interaction with biological targets.

Structural Characteristics

- Molecular Formula : CHFNOS

- Molecular Weight : 227.22 g/mol

- IUPAC Name : 4-(triazol-2-yl)benzenesulfonyl fluoride

- Canonical SMILES : C1=CC(=CC=C1N2N=CC=N2)S(=O)(=O)F

Reactivity

The presence of the sulfonyl fluoride group in this compound significantly enhances its reactivity, allowing it to participate in various chemical reactions, particularly those involving nucleophiles. This feature makes it a valuable intermediate in the synthesis of numerous biologically active molecules.

The biological activity of 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride primarily involves its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activity by forming covalent bonds with active site residues, thereby inhibiting their function. This interaction can trigger various biochemical pathways that lead to therapeutic effects.

Biological Applications

Research has indicated that compounds containing triazole and sulfonyl fluoride groups exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds derived from this structure have shown efficacy against various bacterial strains.

- Anti-inflammatory Properties : Inhibition of cyclooxygenase enzymes (e.g., COX-2) has been observed, which is crucial in the inflammatory response.

- Anticancer Potential : The ability to inhibit specific enzymes involved in cancer progression has been noted in several studies.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study demonstrated that 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride effectively inhibits the COX-2 enzyme, leading to reduced production of pro-inflammatory mediators.

-

Antimicrobial Efficacy :

- Research highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, showcasing its potential as a new antimicrobial agent.

-

Synthesis of Derivatives :

- The compound serves as a precursor for synthesizing various derivatives with enhanced biological properties. For instance, modifications to the triazole ring have resulted in improved potency against certain cancer cell lines.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Anti-inflammatory | Inhibits COX-2 enzyme activity |

| Anticancer | Shows potential in inhibiting cancer progression through enzyme modulation |

Q & A

Q. What are the common synthetic routes for preparing 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride?

Methodological Answer: A four-step synthetic approach is often employed, starting with functionalization of a benzene derivative. For example, 1-fluoro-2-nitrobenzene can undergo selective N2-arylation with 4,5-dibromo-2H-1,2,3-triazole to introduce the triazole moiety. Subsequent sulfonation and fluorination yield the sulfonyl fluoride group. Key steps include refluxing with glacial acetic acid as a catalyst and purification via column chromatography. Alternative methods involve condensation of substituted benzaldehydes with triazole precursors under acidic conditions .

Q. How can the crystal structure of this compound be determined and refined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer, followed by structure solution via direct methods (e.g., SHELXT) and refinement with SHELXL. For anisotropic displacement parameters, the WinGX/ORTEP suite visualizes thermal ellipsoids and validates geometry. Common refinement challenges include resolving disorder in the triazole ring or sulfonyl group, addressed using restraints and constraints in SHELXL .

Q. What are the best practices for handling sulfonyl fluorides in the lab?

Methodological Answer: Sulfonyl fluorides are moisture-sensitive and reactive toward nucleophiles. Store under inert gas (argon) at –20°C in sealed containers. Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Always work in a fume hood to avoid inhalation of hydrolyzed sulfuryl fluoride gas .

Advanced Research Questions

Q. How does the sulfonyl fluoride group influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The sulfonyl fluoride acts as a "clickable" electrophile, reacting selectively with thiols, amines, or hydroxyl groups under mild conditions. Kinetic studies using stopped-flow spectroscopy reveal second-order rate constants (k~2~) for hydrolysis (~10⁻³ M⁻¹s⁻¹) and amine acylation (~10⁻¹ M⁻¹s⁻¹). Reactivity is pH-dependent: protonation of the leaving group (F⁻) enhances electrophilicity. Competing hydrolysis requires anhydrous solvents (e.g., DMF) and low temperatures (0–4°C) .

Q. What experimental approaches are used to study interactions with biological targets?

Methodological Answer: Activity-based protein profiling (ABPP) is a key strategy. The sulfonyl fluoride warhead covalently labels serine hydrolases or proteases in cell lysates. Post-labeling, click chemistry (CuAAC) with alkyne-functionalized tags enables enrichment and LC-MS/MS identification. Competitive ABPP with broad-spectrum inhibitors (e.g., AEBSF) validates target specificity. Structural insights are obtained via co-crystallization with purified enzymes, refined using SHELX pipelines .

Q. How can electron density maps resolve ambiguities in structural features during refinement?

Methodological Answer: High-resolution data (≤1.0 Å) allows for the use of anisotropic displacement parameters. For disordered regions (e.g., triazole orientation), iterative refinement with SHELXL's PART and SIMU instructions partitions occupancy and restrains bond distances. Residual density peaks (>0.3 e⁻/ų) may indicate alternate conformers, resolved via dual-occupancy modeling. Twinning, if present, is addressed using the TWIN/BASF commands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.